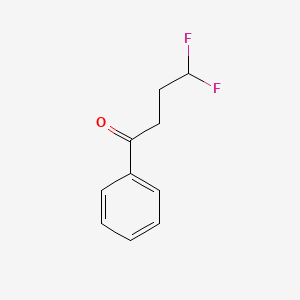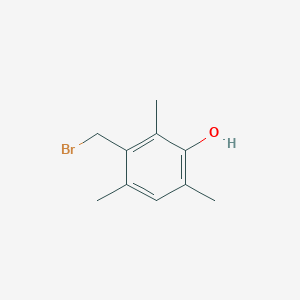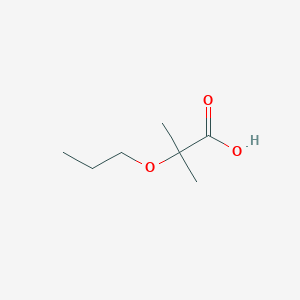![molecular formula C10H15BrO2 B13463317 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13463317.png)
2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[21. This compound features a bromine atom attached to a bicyclic structure, which includes an oxabicyclohexane ring system. The presence of the bromine atom and the unique bicyclic structure contribute to its reactivity and potential utility in various chemical processes.
Méthodes De Préparation
The synthesis of 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one can be achieved through several routes. One common method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Additionally, the compound can be synthesized through radical bromination reactions, where a bromine source such as N-bromosuccinimide is used in the presence of a radical initiator . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization and Ring-Opening Reactions: The bicyclic structure allows for cyclization reactions, and the oxabicyclohexane ring can be opened under specific conditions.
Common reagents used in these reactions include N-bromosuccinimide for bromination, various nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one involves its interaction with molecular targets through its bromine atom and bicyclic structure. The bromine atom can participate in electrophilic substitution reactions, while the bicyclic structure provides a rigid framework that can interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one include other brominated bicyclic compounds and oxabicyclohexane derivatives. For example:
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but differs in the ring size and substitution pattern.
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane: Another brominated compound with a different core structure and applications.
The uniqueness of 2-Bromo-1-{1,3,3-trimethyl-2-oxabicyclo[21
Propriétés
Formule moléculaire |
C10H15BrO2 |
|---|---|
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
2-bromo-1-(1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone |
InChI |
InChI=1S/C10H15BrO2/c1-8(2)10(7(12)4-11)5-9(3,6-10)13-8/h4-6H2,1-3H3 |
Clé InChI |
NFOLLKNAYVVIRS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CC(C2)(O1)C)C(=O)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13463263.png)
![7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13463276.png)
![(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13463279.png)
![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)

amine hydrochloride](/img/structure/B13463293.png)

![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)
![6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)


